molecular formula C20H16N2O3 B252894 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No. B252894
M. Wt: 332.4 g/mol
InChI Key: RCMXEOKHVBYRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized using various methods. The compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one are significant. The compound has been shown to have potent anticancer activity, leading to the death of cancer cells. Additionally, the compound has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in lab experiments include its potent biochemical and physiological effects, as well as its potential applications in the development of new cancer therapies and treatments for inflammatory diseases. However, the limitations of using the compound in lab experiments include its synthetic nature, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. One such direction is the development of new cancer therapies based on the compound's potent anticancer activity. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, research is needed to optimize the synthesis of the compound, making it more readily available for future research.

Synthesis Methods

The synthesis of 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One such method involves the reaction of 3-(1H-pyrrol-1-yl)benzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid, which leads to the formation of the final product.

Scientific Research Applications

The potential applications of 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in scientific research are vast. The compound has been shown to have significant anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, the compound has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.

properties

Product Name

3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(3-pyrrol-1-ylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C20H16N2O3/c23-18(14-6-5-7-15(12-14)22-10-3-4-11-22)13-20(25)16-8-1-2-9-17(16)21-19(20)24/h1-12,25H,13H2,(H,21,24)

InChI Key

RCMXEOKHVBYRMO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)N4C=CC=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)N4C=CC=C4)O

Origin of Product

United States

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